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molecular formula C9H9ClO2 B1582314 4-(2-Chloroethyl)benzoic acid CAS No. 20849-78-9

4-(2-Chloroethyl)benzoic acid

Cat. No. B1582314
M. Wt: 184.62 g/mol
InChI Key: OOAPBGPLZAFZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067590B2

Procedure details

To 100 g (525 mmol) 4-(2-chloro-ethyl)-benzoic acid in 1.0 L of THF is added 170 g (1050 mmol) CDI in small portions. The mixture is stirred at 60° C. until the gas evolution ceased. After cooling to RT, the mixture is slowly added into a solution of 39.7 g (1050 mmol) sodium borohydride in ice water and is stirred for 3 h at RT. The solution is acidified with diluted HCL and extracted twice with EtOAc. The organic phase is separated and dried over MgSO4. After evaporation of the solvent, the residue is dissolved in water/EtOAc. The aqueous phase is separated, washed once with EtOAc and the combined organic phase is dried over MgSO4. After evaporation of the solvent the residue is purified by silica gel column chromatography with PE/EtOAc (7:3) as eluent.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[BH4-].[Na+]>C1COCC1>[Cl:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
170 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. until the gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
is stirred for 3 h at RT
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water/EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
washed once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography with PE/EtOAc (7:3) as eluent

Outcomes

Product
Name
Type
Smiles
ClCCC1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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